molecular formula C18H14N2O2 B016653 2-Nitro-N,N-diphenylaniline CAS No. 53013-38-0

2-Nitro-N,N-diphenylaniline

Cat. No. B016653
CAS RN: 53013-38-0
M. Wt: 290.3 g/mol
InChI Key: AEPMPJYRISCFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Nitro-N,N-diphenylaniline, like nitro and nitroso derivatives of diphenylamine propellant stabilizers, has been elaborated through methodologies yielding high-purity products. These methodologies involve reactions under mild conditions or Ullmann-type chemistry to obtain targeted nitro and nitroso derivatives in high yield (Elliot, Smith, & Fraser, 2000).

Molecular Structure Analysis

The structural and spectroscopic properties of trinitro-diphenylamine derivatives provide insights into the molecular structure of related compounds. Crystallographic analysis reveals detailed information on bond distances and angles, indicating the sp2 character of amino nitrogens and the influence of substituents on molecular geometry (Forlani, Battaglia, Bonamartini Corradi, & Pelosi, 1990).

Chemical Reactions and Properties

The reactivity of nitro derivatives in propellant stabilizers and their degradation pathways highlight the chemical behavior of 2-Nitro-N,N-diphenylaniline analogs. These studies illustrate the compound's participation in various chemical reactions, including nitration, reduction, and coupling reactions, showcasing its versatility in organic synthesis (Elliot, Smith, & Fraser, 2000).

Physical Properties Analysis

The analysis of the physical properties of 2-Nitro-N,N-diphenylaniline and related compounds involves examining their crystalline structure, solubility, melting points, and spectroscopic data. These parameters are crucial for understanding the compound's behavior in different environments and applications (Forlani, Battaglia, Bonamartini Corradi, & Pelosi, 1990).

Chemical Properties Analysis

The chemical properties of 2-Nitro-N,N-diphenylaniline, including its reactivity towards various reagents and conditions, are pivotal for its applications in synthesis and industry. Studies on nitration, amination, and coupling reactions offer comprehensive insights into its chemical reactivity and potential as an intermediate in the synthesis of complex molecules (Elliot, Smith, & Fraser, 2000).

Scientific Research Applications

  • Histochemical Applications : A study by Nachlas et al. (1957) in the Journal of Histochemistry and Cytochemistry discusses a p-nitrophenyl substituted ditetrazole (Nitro-BT) derived from 2-Nitro-N,N-diphenylaniline, which effectively visualizes enzyme activity in tissue sections, proving useful for histochemical purposes (Nachlas et al., 1957).

  • Spectroscopic Properties : Research by Forlani et al. (1990) in the Journal of Crystallographic and Spectroscopic Research examines the structural and spectroscopic properties of compounds related to 2-Nitro-N,N-diphenylaniline, highlighting their similarities and the effects of substitutions on their spectral data (Forlani et al., 1990).

  • Electronic Applications : Chen et al. (1999) in Science describe the use of a molecule related to 2-Nitro-N,N-diphenylaniline in molecular electronic devices, showcasing its potential for high-speed switching and high-power electronic applications due to its negative differential resistance and large on-off ratio (Chen et al., 1999).

  • Electrochemical Studies : Koshy et al. (1981) in Electrochimica Acta focus on the electrochemical reduction of 2-Nitro-N,N-diphenylaniline, revealing insights into its reduction process in different solutions (Koshy et al., 1981).

  • Propellant Stabilization : Curtis (1990) in Propellants, Explosives, Pyrotechnics discusses the use of 2-Nitro-N,N-diphenylaniline in gun propellants, comparing its stabilizing properties to other derivatives (Curtis, 1990).

  • Synthetic Chemistry : Laali (2000) in Coordination Chemistry Reviews explores nitro and nitroso transformations in superacids, which includes pathways for synthesizing compounds with unique properties, a domain where 2-Nitro-N,N-diphenylaniline could be relevant (Laali, 2000).

  • Explosive Compound Detection : Bratin et al. (1981) in Analytica Chimica Acta describe a method for detecting nitro aromatic, nitrate ester, and diphenylamine explosive compounds, which includes derivatives of 2-Nitro-N,N-diphenylaniline (Bratin et al., 1981).

  • Mechanistic Studies in Chemistry : Piech et al. (2007) in the Journal of the American Chemical Society present a method for generating nitrenium cations, amide anions, and aminyl radicals, which can be applied to study the mechanisms of nitric oxide release, possibly involving compounds like 2-Nitro-N,N-diphenylaniline (Piech et al., 2007).

Safety And Hazards

2-Nitro-N,N-diphenylaniline is toxic if swallowed, in contact with skin or if inhaled . It may cause damage to organs (Blood) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-nitro-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMPJYRISCFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554995
Record name 2-Nitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-N,N-diphenylaniline

CAS RN

53013-38-0
Record name 2-Nitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-N,N-diphenylaniline
Reactant of Route 2
Reactant of Route 2
2-Nitro-N,N-diphenylaniline
Reactant of Route 3
Reactant of Route 3
2-Nitro-N,N-diphenylaniline
Reactant of Route 4
Reactant of Route 4
2-Nitro-N,N-diphenylaniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Nitro-N,N-diphenylaniline
Reactant of Route 6
Reactant of Route 6
2-Nitro-N,N-diphenylaniline

Citations

For This Compound
1
Citations
LS Kovacevic - 2014 - scholar.archive.org
Superelectrophilic Amidine Dications: Dealkylation by Triflate Anion Page 1 Transfer of Alkyl Groups in Novel Amidine Dications and other Superelectrophiles A thesis submitted to the …
Number of citations: 2 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.